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Compound of Interest

Compound Name: 5-(Difluoromethyl)pyrazin-2-amine
CAS No.: 1785551-80-5
Cat. No.: B1530726
. J

5-(Difluoromethyl)pyrazin-2-amine is a heterocyclic building block of significant interest to the
pharmaceutical and agrochemical industries. Its structure marries two key features that are
highly sought after in the design of bioactive molecules: the pyrazine core and the
difluoromethyl group.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a
well-established pharmacophore found in numerous clinically approved drugs.[1][2] The
nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the
ring, enabling it to interact with a wide array of biological targets.[2][3] This scaffold is known for
its metabolic stability and is a component in drugs with applications ranging from anticancer to
antimicrobial and neuroprotective activities.[1]

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal
chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] The
difluoromethyl (CHF2) group, in particular, serves as a lipophilic bioisostere for hydroxyl or thiol
groups. Its introduction can profoundly influence a molecule's physicochemical properties,
including lipophilicity, metabolic stability, membrane permeability, and binding affinity, often
leading to enhanced pharmacokinetic and pharmacodynamic profiles.[4]

This guide provides a comprehensive overview of the core chemical properties, synthetic
strategies, reactivity profile, and therapeutic potential of 5-(Difluoromethyl)pyrazin-2-amine,
offering a technical resource for researchers and scientists engaged in drug development.
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Physicochemical and Spectroscopic Profile

The fundamental properties of 5-(Difluoromethyl)pyrazin-2-amine are summarized below.
This data is essential for its handling, characterization, and application in synthetic chemistry.

Property Value Source
CAS Number 1785551-80-5 [61[7]
Molecular Formula CsHsF2Ns [6]
Molecular Weight 145.11 g/mol [6]
Appearance Yellow Solid [6]
Purity =>95.00% [6]
Storage Store at 0-8 °C [6]

Table 1: Core Physicochemical Properties.

Spectroscopic Characterization

While specific, detailed spectra are proprietary to manufacturers, the expected NMR and MS
characteristics can be predicted based on the molecule's structure:

'H NMR: The spectrum would feature a characteristic triplet for the proton of the CHF2z group
due to coupling with the two fluorine atoms. Signals for the two distinct protons on the
pyrazine ring would appear in the aromatic region (typically 6 8.0-8.5 ppm). A broad singlet
corresponding to the amine (-NHz) protons would also be present.

e 13C NMR: Carbon signals would be observed for the four unique carbons in the pyrazine ring
and the carbon of the difluoromethyl group. The carbon in the CHF2z group would appear as
a triplet due to one-bond coupling with the fluorine atoms.

e 19F NMR: A doublet signal would be expected, corresponding to the two equivalent fluorine
atoms coupled to the single proton of the difluoromethyl group.

e Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 145.04,
corresponding to the exact mass of the compound.
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Synthesis and Chemical Reactivity

The synthesis of 5-(Difluoromethyl)pyrazin-2-amine is a multi-step process that requires
strategic introduction of both the amine and the difluoromethyl functionalities onto the pyrazine
core.

Synthetic Strategy Overview

A plausible and efficient synthetic route involves the initial formation of a halogenated pyrazine
precursor, followed by difluoromethylation and subsequent amination.

Nucleophilic Aromatic
Sandmeyer C-H Difluoromethylation Substitution (SNAr)
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Caption: A potential synthetic workflow for 5-(Difluoromethyl)pyrazin-2-amine.

o Halogenation: The synthesis often begins with a commercially available pyrazine, which is
halogenated to install a suitable leaving group (e.g., chlorine or bromine) at the 2-position.

o Difluoromethylation: The introduction of the CHF2z group is a critical and often challenging
step.[1] Modern methods for direct C-H difluoromethylation of heteroaromatics are highly
valuable. Radical-based approaches, for instance, using reagents like zinc
bis(difluoromethanesulfinate) (Zn(SO2CFzH)z), can introduce the «CHF2 radical onto the
electron-deficient pyrazine ring.[1]

o Amination: The final step typically involves a nucleophilic aromatic substitution (SNAr)
reaction. The 2-halo-5-(difluoromethyl)pyrazine intermediate is treated with ammonia or a
protected amine equivalent.[1] The electron-withdrawing nature of both the pyrazine
nitrogens and the difluoromethyl group activates the halide leaving group towards
displacement.[1]

Chemical Reactivity Profile
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The reactivity of 5-(Difluoromethyl)pyrazin-2-amine is governed by the interplay between the
electron-deficient pyrazine ring and the nucleophilic primary amine.

Key Reactive Sites

Electron-Deficient Ring

Nucleophilic Amine (-NH2)
Reacts with electrophiles Susceptible to nucleophilic attack

(activated by CHF2 group)

(e.g., acyl chlorides, sulfonyl chlorides)

Site of SNAr possible
derivatization at C-3/C-6

5-(D}kgomethyl)pyrazin-Z-amine

Click to download full resolution via product page
Caption: Key reactive centers of 5-(Difluoromethyl)pyrazin-2-amine.

o Reactivity of the Primary Amine: The 2-amino group is a potent nucleophile and represents
the primary site for derivatization. It readily reacts with a wide range of electrophiles, such as
acyl chlorides, sulfonyl chlorides, and isocyanates, to form stable amide, sulfonamide, and
urea linkages, respectively. This reactivity is fundamental to its role as a scaffold for building
more complex molecules in drug discovery programs.

» Reactivity of the Pyrazine Ring: The pyrazine ring is inherently electron-deficient due to the
presence of two electronegative nitrogen atoms.[1] This characteristic is further amplified by
the strong electron-withdrawing effect of the 5-(difluoromethyl) group. Consequently, the ring
is highly activated towards nucleophilic aromatic substitution (SNAr) but deactivated towards
electrophilic aromatic substitution.

Exemplary Experimental Protocol: Amide Coupling
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To illustrate its practical application, the following section details a generalized, step-by-step
protocol for the coupling of 5-(Difluoromethyl)pyrazin-2-amine with a generic carboxylic acid
(R-COOH). This is a foundational reaction in medicinal chemistry for library synthesis.

Objective: To synthesize N-(5-(difluoromethyl)pyrazin-2-yl)amide.
Materials:

e 5-(Difluoromethyl)pyrazin-2-amine

e Carboxylic acid (R-COOH)

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o DIPEA (N,N-Diisopropylethylamine)

e Anhydrous DMF (N,N-Dimethylformamide)
o Ethyl acetate, Saturated ag. NaHCOs, Brine
e Anhydrous MgSOa

Methodology:

e Reagent Preparation: To a solution of the carboxylic acid (1.2 equivalents) in anhydrous
DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room
temperature for 15 minutes.

o Rationale: This pre-activation step forms a highly reactive acyl-activated ester intermediate
from the carboxylic acid, facilitated by the coupling agent HATU. DIPEA acts as a non-
nucleophilic base to neutralize the generated acids.

o Coupling Reaction: Add a solution of 5-(Difluoromethyl)pyrazin-2-amine (1.0 equivalent) in
anhydrous DMF to the activated carboxylic acid mixture.

o Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)
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until the starting amine is consumed (typically 2-12 hours).

o Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash
sequentially with saturated aqueous NaHCOs solution (to remove unreacted acid and HATU
byproducts) and brine.

o Rationale: The aqueous work-up serves to quench the reaction and remove water-soluble
reagents and byproducts.

« Purification: Dry the organic layer over anhydrous MgSOua, filter, and concentrate under
reduced pressure. Purify the resulting crude product by flash column chromatography on
silica gel to yield the desired amide.

o Rationale: Chromatography is essential to isolate the pure product from any remaining
starting materials, reagents, or side products, ensuring high purity for subsequent
biological testing.

Applications and Significance in Drug Development

The unique combination of the pyrazine heterocycle and the difluoromethyl group makes 5-
(Difluoromethyl)pyrazin-2-amine a highly valuable building block for creating novel
therapeutic agents.

» Bioisosterism and Improved Properties: The CHF2 group can act as a bioisostere of a
hydroxyl group, capable of forming hydrogen bonds, but with increased lipophilicity. This can
enhance cell membrane permeability and improve oral bioavailability.[4] Furthermore, the
robust C-F bonds render the group more resistant to metabolic oxidation compared to a
methyl or methoxy group, often leading to an improved pharmacokinetic profile.

» Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic amine core that
forms critical hydrogen bonds within the ATP-binding pocket of the target kinase. The 2-
aminopyrazine motif is a common and effective scaffold for this purpose. Derivatization of the
amino group allows for the exploration of different side chains to achieve potency and
selectivity.

o Diverse Pharmacological Potential: Pyrazine derivatives are associated with a broad
spectrum of biological activities.[2] The incorporation of the difluoromethyl group can fine-
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tune these activities and lead to the discovery of novel agents with potential applications as
anticancer, anti-inflammatory, antiviral, or antibacterial drugs.[2][4]

Conclusion

5-(Difluoromethyl)pyrazin-2-amine stands out as a strategically important molecular building
block. Its chemical architecture provides a robust platform for generating diverse libraries of
complex molecules. The electron-deficient, yet functionalizable, pyrazine core, combined with
the property-enhancing difluoromethyl group, offers medicinal chemists a powerful tool to
address the multifaceted challenges of modern drug discovery. A thorough understanding of its
physicochemical properties, reactivity, and synthetic accessibility is paramount for leveraging
its full potential in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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